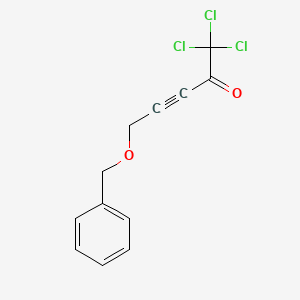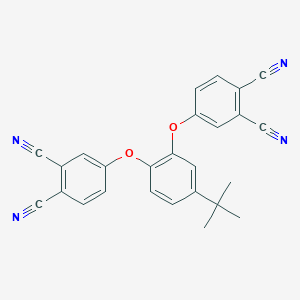
1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene: is a complex organic compound that belongs to the class of phthalonitrile derivatives This compound is characterized by its unique structure, which includes two dicyanophenoxy groups attached to a central benzene ring with a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical preparation involves the reaction of 4-nitrophthalonitrile with a suitable phenol derivative under basic conditions. For instance, the reaction of 4-nitrophthalonitrile with 1,2-dihydroxy-4-tert-butylbenzene in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) yields the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing cyano groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF are commonly used.
Oxidation and Reduction:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted phthalonitrile derivatives .
Scientific Research Applications
Chemistry: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene is used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyarylene ethers. These polymers exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for advanced materials applications .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of high-temperature resins and adhesives. These materials are essential in aerospace, electronics, and other high-performance applications .
Mechanism of Action
The mechanism of action of 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene primarily involves its ability to form stable, high-performance polymers. The cyano groups facilitate strong intermolecular interactions, leading to enhanced thermal and mechanical properties. The tert-butyl group provides steric hindrance, which can improve the processability and solubility of the resulting polymers .
Comparison with Similar Compounds
1,2-Bis-(3,4-dicyanophenoxy)benzene: Lacks the tert-butyl group, resulting in different solubility and processability properties.
1,3-Bis-(3,4-dicyanophenoxy)benzene: An isomer with different substitution patterns, affecting its polymerization behavior and properties.
1,4-Bis-(3,4-dicyanophenoxy)benzene: Another isomer with distinct properties due to the different positions of the cyano groups.
Uniqueness: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which enhances its solubility and processability compared to its non-tert-butyl-substituted counterparts. This makes it particularly valuable in applications requiring high-performance polymers with specific processing characteristics .
Properties
Molecular Formula |
C26H18N4O2 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[4-tert-butyl-2-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H18N4O2/c1-26(2,3)21-6-9-24(31-22-7-4-17(13-27)19(10-22)15-29)25(12-21)32-23-8-5-18(14-28)20(11-23)16-30/h4-12H,1-3H3 |
InChI Key |
ZATJTKAGCWLZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B8364027.png)

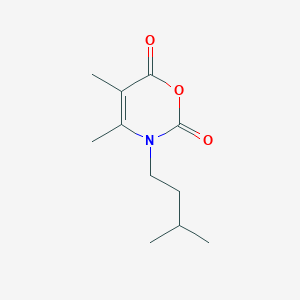

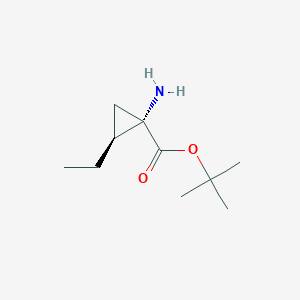

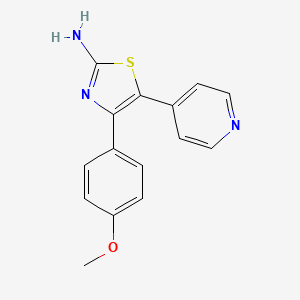
![[2-(Bromomethyl)-3-chlorophenyl]methanol](/img/structure/B8364072.png)

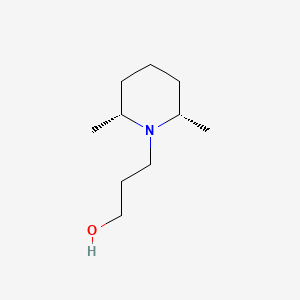
![2-(But-3-ynyl)benzo[d]oxazol-4-ol](/img/structure/B8364080.png)

